molecular formula C11H11BrClN3O2 B12966742 tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Cat. No.: B12966742
M. Wt: 332.58 g/mol
InChI Key: PLNIWJNNLLVLEJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with tert-butyl, bromo, and chloro substituents. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the bromo and chloro substituents. The tert-butyl ester group is usually introduced in the final steps to protect the carboxylate functionality. Reaction conditions often involve the use of strong bases, halogenating agents, and protective group strategies to ensure the selective formation of the desired product .

Chemical Reactions Analysis

tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, strong bases like potassium tert-butoxide, and various nucleophiles. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may bind to the active site of a kinase enzyme, preventing its phosphorylation activity and thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

  • tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
  • tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C11H11BrClN3O2

Molecular Weight

332.58 g/mol

IUPAC Name

tert-butyl 3-bromo-7-chloropyrazolo[3,4-c]pyridine-1-carboxylate

InChI

InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-7-6(8(12)15-16)4-5-14-9(7)13/h4-5H,1-3H3

InChI Key

PLNIWJNNLLVLEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CN=C2Cl)C(=N1)Br

Origin of Product

United States

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